molecular formula C7H8N2O5 B094452 Nifuratrone CAS No. 19561-70-7

Nifuratrone

Katalognummer: B094452
CAS-Nummer: 19561-70-7
Molekulargewicht: 200.15 g/mol
InChI-Schlüssel: QSWZUVFMUIEHAG-YVMONPNESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nifuratrone (CAS 3270-71-1) is a 5-nitrofuran derivative classified as an antibiotic with the molecular formula C₁₄H₁₃N₅O₄S . It is primarily used in veterinary medicine to control Salmonella choleraesuis infections in swine . Structurally, it features a nitro group (-NO₂) attached to a furan ring, a hallmark of the 5-nitrofuran class, which confers antimicrobial activity by generating cytotoxic intermediates upon nitro group reduction .

Vorbereitungsmethoden

Die Synthese von Nitrofuranverbindungen, einschließlich Nifuratron, beinhaltet typischerweise die Reaktion eines Furanderivats mit einer Nitrogruppe. Das Herstellungsverfahren von Nitrofurantoin, einem ähnlichen Nitrofuran, beinhaltet das Hinzufügen von Salzsäure und gereinigtem Wasser in eine Umkehrosmosemembran-Reaktionsvorrichtung, Erhitzen auf 60-70°C und anschließendem Hinzufügen der notwendigen Reagenzien . Industrielle Produktionsverfahren für Nitrofurane umfassen oft großtechnische chemische Syntheseprozesse, die eine hohe Ausbeute und Reinheit gewährleisten.

Analyse Chemischer Reaktionen

Nifuratron durchläuft wie andere Nitrofurane verschiedene chemische Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Reduktionsmittel wie Natriumdithionit und Oxidationsmittel wie Wasserstoffperoxid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise reduzierte oder substituierte Derivate der ursprünglichen Nitrofuranverbindung.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Nifuraldezone

  • Molecular Formula : C₁₄H₁₃N₅O₄S (identical to Nifuratrone) .
  • Structural Differences : While both compounds share the same backbone, Nifuraldezone has distinct substituents (e.g., a hydrazone group) that alter its pharmacokinetics .

Nifurpipone

  • Molecular Formula : C₁₃H₁₄N₄O₄ (differs by one nitrogen and sulfur atom compared to this compound) .
  • Structural Differences : Lacks the hydroxyl (-OH) group present in this compound, which may reduce its solubility and bioavailability .
  • Applications : Primarily used in human medicine for urinary tract infections, contrasting with this compound’s veterinary focus .

Nifurquinazol

  • Molecular Formula : C₁₅H₁₄N₆O₄ (additional nitrogen atoms compared to this compound) .
  • Structural Differences : Incorporates a quinazoline ring, enhancing DNA interaction but increasing toxicity risks .
  • Applications : Investigated for antiparasitic activity, diverging from this compound’s antibacterial use .

Comparison with Functionally Similar Compounds

Nitrofurantoin

  • Molecular Formula : C₈H₆N₄O₅ .
  • Structural Differences : Smaller molecule with a hydantoin ring instead of a complex heterocyclic system .
  • Applications : Widely used for human urinary tract infections, unlike this compound’s veterinary application .

Benznidazole

  • Molecular Formula : C₁₂H₁₂N₄O₃ .
  • Applications : First-line treatment for Chagas disease in humans, highlighting the therapeutic versatility of nitro compounds despite structural divergence .

Structural and Functional Analysis Table

Compound Molecular Formula Key Substituents Primary Use Source
This compound C₁₄H₁₃N₅O₄S -OH, -NO₂ on furan Veterinary antibiotic (swine)
Nifuraldezone C₁₄H₁₃N₅O₄S Hydrazone group Broad-spectrum antibiotic
Nifurpipone C₁₃H₁₄N₄O₄ No -OH group Human urinary tract infections
Nitrofurantoin C₈H₆N₄O₅ Hydantoin ring Human urinary tract infections
Benznidazole C₁₂H₁₂N₄O₃ 2-nitroimidazole core Chagas disease treatment

Q & A

Basic Research Questions

Q. How can researchers design robust in vitro assays to evaluate Nifuratrone’s efficacy against target pathogens?

  • Methodological Answer :

  • Use cell-based models (e.g., parasite cultures for antiparasitic studies) with standardized protocols for dose-response curves.
  • Include positive controls (e.g., existing antiparasitic drugs) and negative controls (untreated cultures).
  • Validate results via HPLC or LC-MS for compound quantification and purity verification .
  • Example Table:
ParameterDescription
Cell LineTrypanosoma brucei strain XYZ
Dosage Range0.1–100 µM (10-point serial dilution)
Incubation Time72 hours at 37°C
Assay EndpointATP quantification via luminescence

Q. What steps are critical for establishing this compound’s pharmacokinetic profile in preclinical models?

  • Methodological Answer :

  • Administer this compound orally/intravenously in rodent models; collect plasma samples at timed intervals.
  • Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life.
  • Validate assays with calibration curves and quality controls to minimize inter-batch variability .

Q. How should researchers address initial toxicity profiling of this compound?

  • Methodological Answer :

  • Conduct acute toxicity studies in two species (e.g., mice and rats) using OECD Guideline 423.
  • Monitor clinical signs, hematological parameters, and histopathology.
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize endpoints .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

  • Methodological Answer :

  • Perform sensitivity analysis to identify variables influencing outcomes (e.g., assay conditions, strain variability).
  • Use systematic review frameworks to compare studies, highlighting methodological disparities (e.g., dosing schedules, model organisms).
  • Propose replication studies with standardized protocols to isolate critical factors .

Q. What experimental designs are optimal for elucidating this compound’s resistance mechanisms in pathogens?

  • Methodological Answer :

  • Apply longitudinal genomic sequencing of pathogen populations exposed to sublethal this compound doses.
  • Use CRISPR-Cas9 knockouts to validate candidate resistance genes.
  • Analyze data with phylogenetic tools to track mutation emergence .

Q. How can researchers optimize this compound’s synthesis for reproducibility in academic settings?

  • Methodological Answer :

  • Employ Design of Experiments (DoE) to test variables (e.g., temperature, catalysts).
  • Validate purity via NMR and mass spectrometry; report yields and side products.
  • Example Table:
FactorLevel 1Level 2Response (Yield%)
Temperature (°C)8010065 vs. 72
Catalyst (mol%)51068 vs. 75
  • Reference pharmaceutical synthesis standards for impurity thresholds .

Q. Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

  • Methodological Answer :

  • Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
  • Report IC50/EC50 values with 95% confidence intervals.
  • Include raw data tables with metadata (e.g., experiment date, operator) for transparency .

Q. How should researchers handle conflicting clinical trial outcomes for this compound?

  • Methodological Answer :

  • Conduct meta-analysis with subgroup analysis by patient demographics or dosing regimens.
  • Apply Cochrane Risk of Bias Tool to assess study quality and heterogeneity.
  • Publish negative results to avoid publication bias .

Q. Ethical & Regulatory Considerations

Q. What frameworks ensure ethical rigor in this compound’s in vivo studies?

  • Methodological Answer :

  • Adhere to ARRIVE guidelines for animal research reporting.
  • Obtain ethics committee approval and document compliance with NIH or EU Directive 2010/63/EU.
  • Use PICOT (Population, Intervention, Comparison, Outcome, Time) to align objectives with ethical justifications .

Eigenschaften

IUPAC Name

N-(2-hydroxyethyl)-1-(5-nitrofuran-2-yl)methanimine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5/c10-4-3-8(11)5-6-1-2-7(14-6)9(12)13/h1-2,5,10H,3-4H2/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWZUVFMUIEHAG-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=[N+](CCO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=[N+](/CCO)\[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19561-70-7
Record name Nifuratrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19561-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifuratrone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NIFURATRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V8564T36O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Sulfophenolate
4-Sulfophenolate
Nifuratrone
4-Sulfophenolate
Nifuratrone
4-Sulfophenolate
Nifuratrone
4-Sulfophenolate
Nifuratrone
4-Sulfophenolate
Nifuratrone
4-Sulfophenolate
Nifuratrone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.